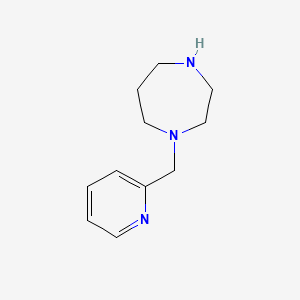
1-(Pyridin-2-ylmethyl)-1,4-Diazepan
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Pyridin-2-ylmethyl)-1,4-diazepane is a heterocyclic compound that features a seven-membered diazepane ring attached to a pyridine moiety through a methylene bridge. This structural motif is of interest due to its potential applications in medicinal chemistry and as a building block for more complex chemical entities.
Synthesis Analysis
The synthesis of diazepane derivatives can be achieved through various methods. A multicomponent reaction of 1,3-dicarbonyls with 1,2-diamines and aromatic aldehydes has been described for the direct stereoselective synthesis of 1,4-diazepane derivatives, which could potentially be adapted for the synthesis of 1-(Pyridin-2-ylmethyl)-1,4-diazepane . Additionally, stable 1,3-diazepines, which are structurally related to 1,4-diazepanes, have been synthesized by photolysis of azido- or tetrazolo-pyridines in the presence of amines .
Molecular Structure Analysis
The molecular structure of diazepine derivatives can be complex, with the possibility of various substituents influencing the overall conformation. For instance, the X-ray crystal structure of a related compound, 1-methyl-4-phenyl-3,5-dihydro-4H-pyrido[2,3-b][1,4]diazepin-4-one, revealed a nonplanar molecule with a seven-membered diazepin-2-one moiety introducing torsion in the adjacent pyridine ring . This suggests that the molecular structure of 1-(Pyridin-2-ylmethyl)-1,4-diazepane would also exhibit conformational features influenced by the diazepane ring.
Chemical Reactions Analysis
Diazepine derivatives can undergo various chemical reactions, including contractions to form pyrroles through valence tautomerization . This process involves the equilibrium between valence tautomers of an 8π-electron diazepine skeleton and can lead to the formation of pyrrole derivatives and HCN gas. Such reactions highlight the reactivity of the diazepine ring system and its potential for further chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of diazepine derivatives can be influenced by the presence of substituents on the rings. For example, the introduction of fluoro-substituents can affect the regiospecific synthesis of certain diazepine derivatives . The NMR spectra of these compounds provide valuable information on the chemical environment of the atoms within the molecule, which is crucial for understanding their reactivity and interactions . The dynamic properties of the diazepine ring, such as ring inversion barriers and rotation about exocyclic bonds, are also important aspects that can be studied to gain insight into the stability and conformational preferences of these compounds .
Wissenschaftliche Forschungsanwendungen
Synthese von N-Heterocyclen
“1-(Pyridin-2-ylmethyl)-1,4-Diazepan” dient als Vorläufer bei der Synthese verschiedener N-Heterocyclen, die als Kernstrukturen in vielen pharmakologisch aktiven Verbindungen dienen. Die Verbindung kann leicht zu N-Heterocyclen wie 2-(4-Chlorphenyl)-4,5-dihydro-1H-imidazol und 2-(4-Chlorphenyl)-1,4,5,6-tetrahydropyrimidin in Gegenwart von Ethylendiamin und 1,3-Diaminopropan umgewandelt werden .
Elektrophile und Nukleophile Reaktionen
Aufgrund seiner vielfältigen elektronischen Eigenschaften kann “this compound” in chemischen Reaktionen sowohl als Elektrophil als auch als Nukleophil fungieren. Diese duale Funktionalität ermöglicht es, an einer Vielzahl synthetischer Reaktionen teilzunehmen, einschließlich der Herstellung von Estern, Amiden und Amidin .
Organische Synthese und Funktionalisierung
Diese Verbindung ist an der Strukturfunktionalisierung organischer Moleküle beteiligt. Sie kann verwendet werden, um Pyridinylgruppen in Zielmoleküle einzuführen, wodurch deren chemische Eigenschaften verändert und möglicherweise ihre biologische Aktivität verbessert werden .
Anwendungen in der Grünen Chemie
Die Synthese von Derivaten von “this compound” kann über Verfahren der Grünen Chemie erfolgen, die die Verwendung umweltfreundlicher Substanzen und Bedingungen betonen. Beispielsweise kann die Verbindung unter heterogener Lewis-Säure-Katalyse in Gegenwart von Al2O3 synthetisiert werden, was ein Engagement für nachhaltige chemische Praktiken demonstriert .
Entwicklung von Pharmakophoren
Aminopyridine, wie z. B. “this compound”, sind wichtige Pharmakophore in vielen Molekülen mit signifikantem biologischen und therapeutischem Wert. Sie werden oft als Bausteine beim Design neuer Medikamente verwendet, da sie mit verschiedenen biologischen Zielen interagieren können .
Neuartige heterocyclische Bibliotheken
“this compound” kann verwendet werden, um Bibliotheken neuartiger heterocyclischer Verbindungen mit potenziellen biologischen Aktivitäten herzustellen. Diese Bibliotheken können auf ihre Aktivität gegenüber verschiedenen Zelllinien, wie z. B. immortalisierten Ratten-Leber-Sternzellen (HSC-T6), untersucht werden, um vielversprechende Kandidaten für die Weiterentwicklung von Medikamenten zu identifizieren .
Eigenschaften
IUPAC Name |
1-(pyridin-2-ylmethyl)-1,4-diazepane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3/c1-2-6-13-11(4-1)10-14-8-3-5-12-7-9-14/h1-2,4,6,12H,3,5,7-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXINKXGHIZTUQX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)CC2=CC=CC=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50378246 |
Source


|
| Record name | 1-(pyridin-2-ylmethyl)-1,4-diazepane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50378246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
247118-06-5 |
Source


|
| Record name | 1-(pyridin-2-ylmethyl)-1,4-diazepane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50378246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


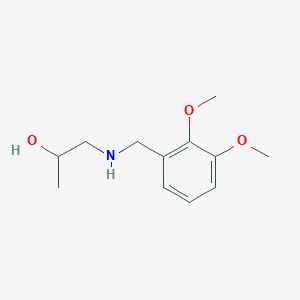
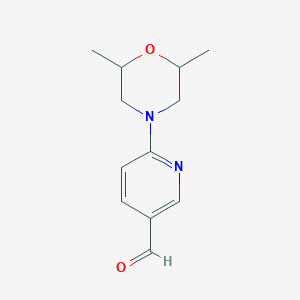

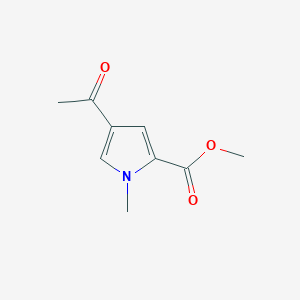


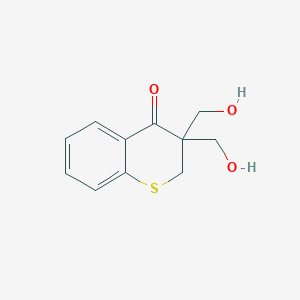
![Ethyl 4-[(4-chloroanilino)carbonyl]-5-methyl-3-isoxazolecarboxylate](/img/structure/B1303676.png)
![2-Chloro-6-[(4-chlorophenyl)(cyano)methyl]-benzenecarbonitrile](/img/structure/B1303677.png)



![Ethyl 2-methyl-5-oxo-1-[2-(2-thienyl)ethyl]-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B1303686.png)